molecular formula C22H27N3O3 B244037 2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B244037
M. Wt: 381.5 g/mol
InChI Key: YSXARVLETNJOOO-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of various molecular targets like HDACs (histone deacetylases), PARP (poly ADP-ribose polymerase), and PI3K/Akt/mTOR pathway. It also induces the activation of caspases and the release of cytochrome c, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects like inhibition of cell proliferation, induction of apoptosis, anti-inflammatory activity, and neuroprotective effects. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments include its potent anticancer activity, anti-inflammatory properties, and neuroprotective effects. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on 2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. Some of these include the development of more potent analogs with improved solubility and bioavailability, the investigation of its potential therapeutic applications in other diseases like Alzheimer's and Parkinson's disease, and the elucidation of its molecular targets and signaling pathways. Moreover, the combination of 2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide with other chemotherapeutic agents may also be explored for synergistic effects in cancer treatment.

Synthesis Methods

The synthesis of 2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 2-methoxy-3-methylbenzoic acid with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Scientific Research Applications

2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases like cancer, inflammation, and neurological disorders. It has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It also possesses anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines like TNF-α and IL-6. Moreover, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-4-20(26)25-14-12-24(13-15-25)18-10-8-17(9-11-18)23-22(27)19-7-5-6-16(2)21(19)28-3/h5-11H,4,12-15H2,1-3H3,(H,23,27)

InChI Key

YSXARVLETNJOOO-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)C)OC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3OC)C

Origin of Product

United States

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